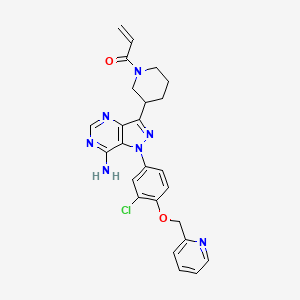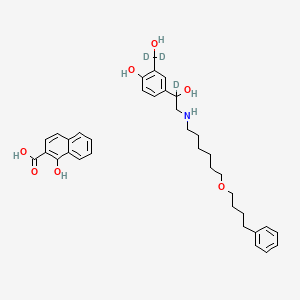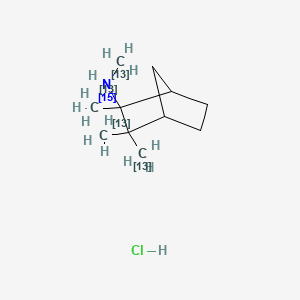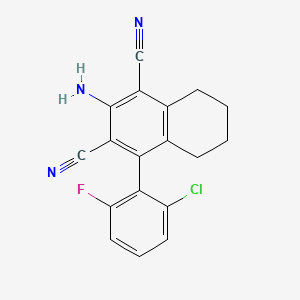
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with amino, chloro, and fluorophenyl groups, as well as dicarbonitrile functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
- 2-Amino-4-(2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
- 2-Amino-4-(2-bromophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
Uniqueness
The presence of both chloro and fluoro substituents in 2-Amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.
属性
分子式 |
C18H13ClFN3 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
2-amino-4-(2-chloro-6-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H13ClFN3/c19-14-6-3-7-15(20)17(14)16-11-5-2-1-4-10(11)12(8-21)18(23)13(16)9-22/h3,6-7H,1-2,4-5,23H2 |
InChI 键 |
OWACRCABDLOHOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=C(C=CC=C3Cl)F)C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
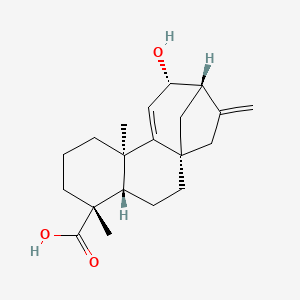
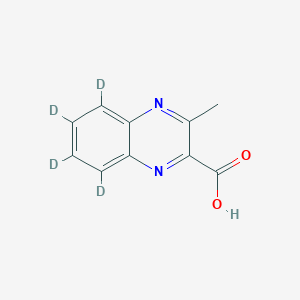

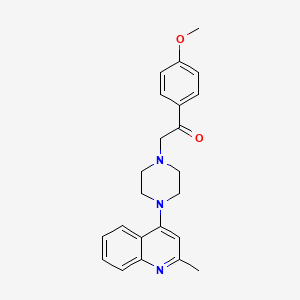
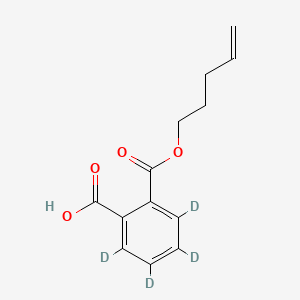
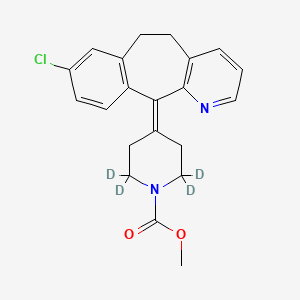

![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

